![molecular formula C8H13Cl2N3O2 B1458730 methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride CAS No. 126167-34-8](/img/structure/B1458730.png)
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride
Overview
Description
“Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride” is a chemical compound . It is also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” and can be obtained from histamine dihydrochloride and polyformaldehyde . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .
Synthesis Analysis
The synthesis of this compound involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and polyformaldehyde (1.20g; 40mmol; 2eq) in water (30ml). The mixture is then heated to reflux for 4 hours. The volatiles are evaporated, and the residue is dried under vacuum. The compound can be used without further purification .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C7H11N3 . The InChI code is 1S/C7H11N3/c1-10-3-2-6-7(4-10)9-5-8-6/h5H,2-4H2,1H3, (H,8,9) .Scientific Research Applications
Drug Discovery for Periodontal Disease
This compound serves as a scaffold for developing inhibitors targeting Porphyromonas gingivalis glutaminyl cyclase (PgQC) . PgQC is a key enzyme implicated in periodontitis, a severe oral disease linked to systemic conditions like diabetes and Alzheimer’s disease. By inhibiting PgQC, researchers aim to create novel anti-infective compounds to combat this pathogen and treat periodontitis.
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
The structural analogs of this compound are explored for their potential to inhibit VEGFR-2/KDR , which plays a significant role in angiogenesis . Inhibiting VEGFR-2 can be crucial for cancer treatment as it may prevent tumor growth by restricting blood vessel formation.
Medicinal Chemistry
In medicinal chemistry, the compound’s scaffold is utilized to synthesize a variety of derivatives for pharmacological testing . These derivatives can be screened for various biological activities, leading to the discovery of new therapeutic agents.
Chemical Library Construction
Sigma-Aldrich mentions that this compound is provided to early discovery researchers as part of a unique chemical collection . It’s used in constructing chemical libraries for high-throughput screening, aiding in the rapid identification of biologically active molecules.
Optimization of Pharmacokinetic Properties
Researchers use this compound as a starting point for chemical modifications to optimize pharmacokinetic properties . By altering the compound’s structure, scientists can improve drug absorption, distribution, metabolism, and excretion profiles.
Anti-Infective Agent Development
The compound’s derivatives are investigated for their use as anti-infective agents . By targeting specific enzymes or pathways in pathogens, these derivatives can lead to the development of new treatments for infectious diseases.
Safety and Hazards
The safety data sheet for a similar compound, 5-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, indicates that it may cause skin and eye irritation, and it is harmful to aquatic life . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been reported to target xa factor and cdk .
Mode of Action
It’s known that similar compounds can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
The activation of nf-kappab suggests that it may be involved in inflammatory and immune responses .
Result of Action
The activation of nf-kappab suggests that it may have effects on gene expression and cell survival .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXVUQCSCEIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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